N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Description
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H13N5O2S and its molecular weight is 339.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as benzo[c][1,2,5]thiadiazoles, have been extensively researched for use in photovoltaics or as fluorescent sensors . They have also been researched for photocatalytic applications .
Mode of Action
It is known that benzo[c][1,2,5]thiadiazole-based compounds, which share a similar structure, have been used as electron acceptors in organic photovoltaics and as fluorescent sensors . These compounds interact with their targets by accepting electrons, which can lead to changes in the target’s electronic state .
Biochemical Pathways
Similar compounds have been used in photovoltaic applications and as fluorescent sensors, suggesting that they may interact with pathways related to light absorption and electron transfer .
Pharmacokinetics
It is known that similar compounds, such as benzo[c][1,2,5]thiadiazoles, have been used in photovoltaic applications and as fluorescent sensors , suggesting that they may have properties suitable for these applications.
Result of Action
Similar compounds have been used in photovoltaic applications and as fluorescent sensors , suggesting that they may have the ability to alter electronic states and produce fluorescence.
Action Environment
Similar compounds have been used in photovoltaic applications and as fluorescent sensors , suggesting that they may be influenced by factors such as light exposure and temperature.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c22-16(11-3-4-13-14(8-11)20-24-19-13)17-5-6-21-10-12(9-18-21)15-2-1-7-23-15/h1-4,7-10H,5-6H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNPMJXWFWAXOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CCNC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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